Steapyrium chloride

Description

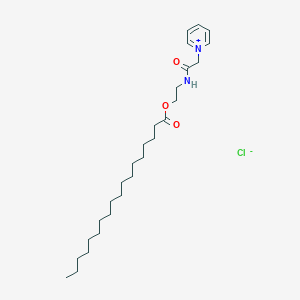

Structure

2D Structure

Properties

IUPAC Name |

2-[(2-pyridin-1-ium-1-ylacetyl)amino]ethyl octadecanoate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-27(31)32-24-21-28-26(30)25-29-22-18-16-19-23-29;/h16,18-19,22-23H,2-15,17,20-21,24-25H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEXUGPWTFNCSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCNC(=O)C[N+]1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H47ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051726 | |

| Record name | 1-[2-Oxo-2-[[2-[(1-oxooctadecyl)oxy]ethyl]amino]ethyl]pyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14492-68-3 | |

| Record name | Steapyrium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14492-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Steapyrium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014492683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 1-[2-oxo-2-[[2-[(1-oxooctadecyl)oxy]ethyl]amino]ethyl]-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-[2-Oxo-2-[[2-[(1-oxooctadecyl)oxy]ethyl]amino]ethyl]pyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-oxo-2-[[2-[(1-oxooctadecyl)oxy]ethyl]amino]ethyl]pyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEAPYRIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9842BS3SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Reactivity of Steapyrium Chloride

Established Synthetic Pathways for Steapyrium Chloride

The synthesis of this compound is typically achieved through multi-step protocols that involve the formation of key precursors followed by a final quaternization step.

Multi-Step Quaternization Protocols

These classical routes are characterized by the sequential construction of the molecule, ensuring high purity of the final product. The process begins with the synthesis of a reactive acylating agent, which is then used to build the core structure before the final quaternization.

The critical first step in many synthetic pathways to this compound is the generation of stearoyl chloride, a highly reactive acyl chloride derived from stearic acid. ontosight.ai This precursor serves as the primary agent for introducing the 18-carbon stearoyl group. Several methods have been established for its synthesis.

One common laboratory and industrial method involves the reaction of stearic acid with a chlorinating agent. ontosight.ai Thionyl chloride (SOCl₂) is frequently employed for this transformation. google.comprepchem.com The reaction is typically performed by adding thionyl chloride dropwise to stearic acid, often in the presence of a catalyst such as N,N-dimethylformamide (DMF), pyridine (B92270), or triethylamine, followed by heating to drive the reaction to completion. google.com The crude stearoyl chloride is then purified by vacuum distillation. google.com Another established method uses phosgene (B1210022) (COCl₂) as the chlorinating agent, which reacts with stearic acid in the presence of a catalyst. chembk.comsincerechemical.com Phosphorus pentachloride (PCl₅) can also be used. ontosight.ai

A more novel approach avoids these aggressive chlorinating agents by reacting isopropenyl stearate (B1226849) with anhydrous hydrogen chloride (HCl). google.com This reaction can be conducted in a solvent like diethyl ether or in a molten state and proceeds by the displacement of acetone, yielding high-purity stearoyl chloride directly. google.com

Table 1: Comparison of Synthetic Methods for Stearoyl Chloride

| Method | Reagents | Catalyst/Conditions | Purity/Yield | Notes |

| Thionyl Chloride | Stearic acid, Thionyl chloride (SOCl₂) | DMF, Pyridine, or Triethylamine; Reflux (85-95°C) | High Purity | Common lab and industrial method; requires careful handling of corrosive SOCl₂ and byproduct gases (SO₂, HCl). google.com |

| Phosgene | Stearic acid, Phosgene (COCl₂) | Catalyst (e.g., DMF); 60°C | High Yield (99.7%) | Efficient but involves highly toxic phosgene. chembk.comgoogleapis.com |

| Phosphorus Pentachloride | Stearic acid, Phosphorus pentachloride (PCl₅) | No catalyst mentioned | Effective | Standard method, but product can be contaminated with phosphorus byproducts. ontosight.aigoogle.com |

| Isopropenyl Stearate | Isopropenyl stearate, Hydrogen chloride (HCl) | Anhydrous, solution or molten state | High Purity | Forms the acid chloride directly and quantitatively; avoids harsh reagents and difficult-to-remove byproducts. google.com |

The final step in the synthesis is the quaternization of a pyridine nitrogen atom to form the cationic head group of this compound. In a typical sequence, the previously synthesized stearoyl chloride is used in a series of reactions to build the backbone of the molecule. A key intermediate, N-(2-hydroxyethyl)-2-chloroacetamide, is first esterified with stearoyl chloride. The resulting product, N-(2-stearoyloxyethyl)-2-chloroacetamide, is then reacted with pyridine. conicet.gov.ar The lone pair of electrons on the pyridine's nitrogen atom attacks the electrophilic carbon attached to the chlorine, displacing the chloride ion and forming the pyridinium (B92312) ring, which completes the this compound structure. conicet.gov.ar

The reaction of an acyl chloride, like stearoyl chloride, with pyridine initially forms a highly reactive N-acylpyridinium salt. thieme-connect.demdpi.com This intermediate is a powerful acylating agent and central to many transformations involving pyridine. thieme-connect.de The quaternization reaction requires anhydrous conditions to prevent the hydrolysis of the acyl chloride and other reactive intermediates.

Exploration of Alternative Synthetic Routes

Research into the synthesis of quaternary ammonium (B1175870) compounds (QACs) has led to alternative methodologies that could potentially be applied to this compound. One such strategy involves the use of ion exchange resins. For example, a quaternary tetraalkylammonium bromide salt can be converted to a hydroxide (B78521) salt using an ion exchange resin, which can then be reacted with a selected acid to yield the desired anion. nih.gov This provides a versatile method for producing QACs with various counter-ions.

Other general strategies for synthesizing QACs involve the direct alkylation of tertiary amines. While the synthesis of this compound involves a more complex precursor than a simple trialkylamine, the fundamental principle of quaternizing a nitrogen atom remains a core concept in these alternative approaches. nih.govconicet.gov.ar

Chemoenzymatic Synthesis Approaches for Related Pyridinium Analogs

Chemoenzymatic synthesis, which combines the selectivity of biological catalysts with the efficiency of chemical reactions, offers a green and highly specific alternative for producing complex molecules. pharmafeatures.com While a specific chemoenzymatic route for this compound is not widely published, a highly analogous and efficient synthesis has been developed for its close relative, Lapyrium chloride (the lauric acid analog), which serves as an excellent model. conicet.gov.arconicet.gov.ar

This synthesis involves a four-step process, with three of the steps catalyzed by lipases: conicet.gov.ar

Enzymatic Esterification of Chloroacetic Acid: Chloroacetic acid is esterified with ethanol (B145695) to produce ethyl chloroacetate (B1199739). This step proceeds in nearly quantitative yield under mild conditions, using the lipase (B570770) as a catalyst and ethanol as both the solvent and reactant. conicet.gov.ar

Enzymatic Aminolysis: The resulting ethyl chloroacetate undergoes a highly chemoselective aminolysis reaction with ethanolamine. Lipases, such as those from Candida antarctica B (CAL-B) or Pseudomonas cepacia (LIP), catalyze the formation of the amide N-(hydroxyethyl)chloroacetamide exclusively, with no detection of the isomeric amino ester. conicet.gov.ar This high selectivity avoids the need for protection and deprotection steps common in traditional chemical synthesis. conicet.gov.ar

Enzymatic Esterification of the Amide: The hydroxyl group of N-(hydroxyethyl)chloroacetamide is then esterified with the corresponding fatty acid (stearic acid for this compound). This reaction is also catalyzed by a lipase, which selectively acts on the hydroxyl group without affecting the amide bond. conicet.gov.arscielo.br

Chemical Quaternization: The final step is the chemical reaction of the esterified amide intermediate with pyridine to form the pyridinium salt, completing the synthesis of the target molecule. conicet.gov.ar

This chemoenzymatic approach is advantageous as it proceeds under mild conditions, avoids toxic reagents, and the high chemoselectivity of the enzymes simplifies purification, leading to a product of high purity and yield. conicet.gov.arconicet.gov.ar

Chemical Reactivity and Transformation Studies of this compound

The chemical reactivity of this compound is dictated by its structure, which contains several reactive sites. The primary transformations it can undergo are substitution and hydrolysis reactions.

The N-acylpyridinium moiety is a key feature determining the compound's reactivity. N-acylpyridinium salts are known to be unstable species that are highly susceptible to nucleophilic attack. mdpi.comresearchgate.net The pyridine ring is "activated" by the electron-withdrawing acyl group, making the carbon atoms at positions 2, 4, and 6 electrophilic. mdpi.com This allows for nucleophilic addition reactions to the ring, which can lead to the formation of dihydropyridine (B1217469) derivatives. mdpi.comncsu.edu The regioselectivity of this attack (i.e., whether the nucleophile adds to the C2 or C4 position) is influenced by factors such as the steric bulk of the nucleophile and the reaction conditions. mdpi.com

The ester linkage in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction would cleave the molecule, yielding the stearate anion (or stearic acid) and the corresponding pyridinium-containing alcohol fragment.

Investigation of Substitution Reactions

The chemical structure of this compound, featuring a quaternary ammonium group, makes it susceptible to nucleophilic substitution reactions. In these reactions, a nucleophile—an electron-rich species—attacks the carbon atom adjacent to the positively charged nitrogen, leading to the displacement of a leaving group.

Common nucleophiles that react with this compound include hydroxide ions (OH⁻) and amines. savemyexams.com The reaction conditions for these substitutions typically involve dissolving the compound in a suitable solvent and introducing the nucleophilic reagent. The reaction rate can be influenced by factors such as the concentration of reactants, temperature, and the nature of the solvent.

The primary products of these substitution reactions are substituted pyridinium derivatives and stearic acid esters. For instance, reaction with a hydroxide ion would lead to the formation of an alcohol, while reaction with an amine would yield a substituted amine.

The general mechanism for nucleophilic substitution involves the attack of the nucleophile on the electrophilic carbon atom, resulting in a transition state where both the incoming nucleophile and the leaving group are partially bonded to the carbon. Subsequently, the leaving group departs, and the new bond with the nucleophile is fully formed. The polarity of the carbon-heteroatom bond is a key factor driving this reaction. savemyexams.com

Hydrolysis Reaction Kinetics and Product Analysis under Controlled Conditions

This compound can undergo hydrolysis, a reaction with water, under either acidic or basic conditions. This process is of significant interest as it dictates the compound's stability in aqueous environments. The kinetics of hydrolysis, which describe the rate of the reaction, are influenced by factors such as pH and temperature. rsc.org

Under controlled laboratory conditions, the hydrolysis of this compound results in the formation of stearic acid and pyridinium derivatives. The reaction can be monitored by measuring the change in concentration of the reactants or products over time, often using techniques like chromatography. cu.edu.eg

Kinetic studies reveal that the rate of hydrolysis is often dependent on the pH of the solution. rsc.org The reaction can follow different rate laws, such as first-order kinetics, where the rate is directly proportional to the concentration of this compound. mdpi.com

Table 1: Products of this compound Hydrolysis

| Reactant | Condition | Major Products |

| This compound | Acidic or Basic Hydrolysis | Stearic Acid, Pyridinium Derivatives |

This table summarizes the primary products formed during the hydrolysis of this compound under different pH conditions.

Degradation Pathways and Mechanisms of this compound

The degradation of this compound in various environments is a critical aspect of its chemical profile, with implications for its persistence and potential environmental impact.

Identification of Degradation Products

The degradation of this compound can proceed through various pathways, leading to the formation of several smaller molecules. Under forced degradation conditions, such as exposure to strong acids or bases, the primary degradation products identified are similar to those of hydrolysis: stearic acid and pyridinium derivatives. cu.edu.eg

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are instrumental in separating and identifying these degradation products. cu.edu.eg By comparing the chromatographic behavior of the degradation products with that of known standards, their identities can be confirmed.

Environmental Degradation Studies

This compound is suspected to be an environmental toxin. ewg.org The chloride component of such compounds is highly mobile in soil and water as it does not readily biodegrade or adsorb to soil particles. pca.state.mn.us This mobility can lead to the contamination of surface and groundwater. pca.state.mn.us

The degradation of similar quaternary ammonium compounds in the environment can be influenced by factors such as sunlight, temperature, and microbial activity. While specific environmental degradation studies on this compound are not extensively detailed in the provided results, the behavior of analogous compounds provides insight. For instance, the degradation of other organic chlorides in the environment can lead to the formation of various by-products, some of which may have their own environmental implications. nih.gov

The study of triphenyltin (B1233371) chloride degradation in marine environments showed that the compound accumulated in different parts of algae and broke down into di- and monophenyltin chlorides over time. mdpi.com This suggests that the degradation of complex organochlorine compounds can be a multi-step process.

Biological Activity and Molecular Mechanisms of Action of Steapyrium Chloride

Comprehensive Antimicrobial Efficacy Studies

Steapyrium chloride, a quaternary ammonium (B1175870) compound, demonstrates notable antimicrobial properties. altmeyers.org Its effectiveness stems from its chemical structure, which allows for potent interactions with microbial cells. This section will delve into the specific antimicrobial activities of this compound against various microorganisms.

Evaluation against Gram-Positive Bacterial Species

This compound exhibits significant efficacy against Gram-positive bacteria. This is largely attributed to the structural characteristics of these bacteria, which possess a single cell membrane. drugbank.com This structural simplicity makes them more susceptible to the disruptive action of quaternary ammonium compounds like this compound. drugbank.com For instance, studies have shown it to be highly effective against Staphylococcus aureus. The antimicrobial activity of similar quaternary ammonium compounds is often correlated with the hydrophobicity of their alkyl side chains, with optimal effects observed with chain lengths of 12 to 14 carbon atoms for Gram-positive bacteria. nih.gov

Efficacy Assessment against Gram-Negative Bacterial Species

The efficacy of this compound against Gram-negative bacteria is generally moderate. The more complex cell wall of Gram-negative bacteria, which includes an outer membrane, presents a greater barrier to penetration by antimicrobial agents. nih.govfrontiersin.org This outer membrane can hinder the access of the compound to the cytoplasmic membrane, where its primary action occurs. frontiersin.org Despite this, this compound has demonstrated activity against species such as Escherichia coli. The ability of quaternary ammonium compounds to self-enhance their influx through a damaged cell wall can contribute to their effectiveness even against these more resistant bacteria. nih.gov

Antifungal and Antiviral Activity Investigations

This compound's antimicrobial spectrum extends to fungi. It has shown moderate efficacy against fungi like Candida albicans. The mechanism of action, involving membrane disruption, is also relevant to its antifungal properties.

Investigations into the antiviral properties of quaternary ammonium compounds suggest that they can be effective against enveloped viruses. core.ac.uk The lipid envelope of these viruses is a primary target for disruption. core.ac.uk While specific studies on the antiviral activity of this compound are not extensively detailed in the provided results, the general activity of this class of compounds against enveloped viruses is recognized. core.ac.uk

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters in assessing antimicrobial efficacy. For other quaternary ammonium compounds with similar structures, MIC values have been determined against various pathogens. For example, a related compound, cetylpyridinium (B1207926) chloride (CPC), has an MIC of 0.6 μg/ml for a control strain of S. aureus. nih.gov Another study on a novel small molecule, SIMR 2404, reported an MIC of 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA), while MIC values against Gram-negative bacteria like Escherichia coli were higher, ranging from 8–32 μg/mL. frontiersin.org

Table 1: Illustrative MIC Values for Structurally Related Quaternary Ammonium Compounds

| Microorganism | Compound | MIC (µg/mL) |

| Staphylococcus aureus (control strain) | Cetylpyridinium chloride | 0.6 nih.gov |

| Methicillin-resistant S. aureus (MRSA) | SIMR 2404 | 2 frontiersin.org |

| Vancomycin-intermediate S. aureus (VISA) | SIMR 2404 | 2 frontiersin.org |

| Escherichia coli | SIMR 2404 | 8-32 frontiersin.org |

| Actinobacteria baumannii | SIMR 2404 | 8-32 frontiersin.org |

Elucidation of Cellular and Molecular Mechanisms of Action

The antimicrobial effect of this compound is primarily due to its interaction with and disruption of microbial cell membranes.

Interaction Dynamics with Microbial Cell Membranes

As a cationic, quaternary ammonium compound, this compound is electrostatically attracted to the negatively charged surfaces of microbial cell membranes. nih.gov This initial interaction is a critical step in its mechanism of action. The negative charge of bacterial membranes is due to components like lipoteichoic acid in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. nih.gov

Following this electrostatic attraction, the hydrophobic stearoyl portion of the this compound molecule integrates into the lipid bilayer of the cell membrane. nih.gov This insertion disrupts the organized structure of the membrane, leading to a loss of membrane integrity. nih.gov The consequences of this disruption are severe for the microbial cell, resulting in the leakage of essential cytoplasmic contents, such as ions and other small molecules. nih.gov Ultimately, this process leads to cell lysis and death. drugbank.com This mechanism of causing membrane disorganization and subsequent leakage is a hallmark of quaternary ammonium compounds. nih.gov

Mechanisms of Membrane Disruption and Permeabilization

This compound, a quaternary ammonium compound (QAC), executes its primary biological function through the disruption of microbial cell membranes. As a cationic molecule, it is electrostatically attracted to the predominantly anionic surfaces of microbial cells. drugbank.com This initial binding is followed by the insertion of the compound's lipophilic components into the lipid bilayer of the cell membrane. drugbank.com

The mechanism involves several key steps. First, the positively charged pyridinium (B92312) head group of this compound associates with negatively charged components of the microbial membrane, such as phospholipids (B1166683) and teichoic acids (in Gram-positive bacteria). drugbank.com Following this adsorption to the cell surface, the long hydrophobic stearoyl chain penetrates and embeds itself within the lipid interior of the membrane. This insertion disrupts the ordered structure of the lipid bilayer, compromising its integrity.

This process increases the permeability of the membrane, a phenomenon known as permeabilization. harvard.edunih.gov The disruption creates pores or channels in the membrane, allowing for the uncontrolled passage of ions and small molecules into and out of the cell. nih.gov Unlike the selective permeability of a healthy membrane, this detergent-like action is non-specific and detrimental to the cell. nih.gov

Table 1: Key Events in Membrane Disruption by this compound

| Step | Mechanism | Consequence |

|---|---|---|

| 1. Adsorption | Electrostatic attraction between the cationic pyridinium head and the anionic cell surface. | Concentration of the compound at the microbial membrane interface. |

| 2. Insertion | The hydrophobic stearoyl tail penetrates the lipid bilayer. | Disorganization of the membrane's phospholipid packing. |

| 3. Permeabilization | Formation of pores or defects in the membrane structure. | Loss of selective permeability and barrier function. |

Impact on Cellular Lysis and Vital Physiological Processes

The membrane permeabilization induced by this compound leads directly to the loss of cellular homeostasis and culminates in cell death. The compromised membrane can no longer maintain essential electrochemical gradients, which are critical for vital physiological processes such as ATP synthesis and solute transport.

The leakage of cytoplasmic constituents is a primary consequence of this membrane damage. drugbank.com Essential ions (e.g., potassium), metabolites, and macromolecules like RNA and proteins are lost from the cell's interior. Simultaneously, the unregulated influx of extracellular substances, including water, can lead to osmotic imbalance. This cascade of events results in the complete breakdown and rupture of the cell membrane, a process known as cellular lysis. drugbank.comcreative-proteomics.com Once lysis occurs, the cell is no longer viable, marking the endpoint of the compound's antimicrobial action.

Specificity of Action against Distinct Microbial Cell Architectures

The efficacy of this compound, like other quaternary ammonium compounds, can vary depending on the specific architecture of the microbial cell wall and membrane. drugbank.com It generally exhibits greater activity against Gram-positive bacteria compared to Gram-negative bacteria. drugbank.com

The basis for this specificity lies in the structural differences between these two types of bacteria. Gram-positive bacteria possess a thick, but relatively porous, peptidoglycan cell wall that does not act as a significant barrier to the entry of QACs. drugbank.comcreative-proteomics.com Below this wall lies a single cytoplasmic membrane, which is the primary target for this compound. drugbank.com

In contrast, Gram-negative bacteria have a more complex cell envelope. mdpi.com They possess a thin peptidoglycan layer situated within a periplasmic space, which is enclosed by an outer membrane. This outer membrane is a formidable barrier, with its outer leaflet composed of lipopolysaccharide (LPS). mdpi.comelifesciences.org The LPS layer is generally negatively charged, which can initially attract the cationic this compound, but its complex, tightly packed structure can impede the compound's subsequent penetration to the inner cytoplasmic membrane. elifesciences.org

Table 2: Differential Action of this compound on Microbial Architectures

| Microbial Type | Key Architectural Feature | Interaction with this compound | Resulting Efficacy |

|---|---|---|---|

| Gram-Positive Bacteria | Single cytoplasmic membrane; thick but permeable peptidoglycan wall. | Relatively easy access to the cytoplasmic membrane target. | Generally higher efficacy. drugbank.com |

| Gram-Negative Bacteria | Protective outer membrane containing lipopolysaccharide (LPS). | Penetration to the inner cytoplasmic membrane is hindered by the outer membrane. | Generally lower efficacy. mdpi.comelifesciences.org |

Structure-Activity Relationship (SAR) Investigations for Biological Efficacy

The biological efficacy of this compound is intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) studies aim to understand how specific chemical features of a molecule contribute to its activity, guiding the design of more effective compounds. pharmacologymentor.comdrugdesign.org For this compound, the key to its function lies in its amphiphilic nature, possessing both hydrophilic and hydrophobic regions.

The core components dictating its activity are:

The Cationic Head Group: The positively charged quaternary nitrogen within the pyridinium ring is crucial. This hydrophilic group drives the initial electrostatic interaction with the negatively charged microbial cell surface, concentrating the molecule at its site of action.

The Hydrophobic Tail: The long alkyl chain, derived from stearic acid, is the compound's primary hydrophobic component. This lipophilic tail is essential for disrupting the lipid bilayer of the cell membrane. drugbank.com The length and character of this chain are critical; it must be sufficiently long to effectively penetrate and perturb the membrane structure.

SAR studies on QACs have shown that the length of the alkyl chain is a determining factor in antimicrobial potency. Chains that are too short may not penetrate the membrane effectively, while those that are excessively long may exhibit decreased aqueous solubility, hindering their ability to reach the target cells. The specific structure of this compound, with its C18 stearoyl chain, represents a balance that facilitates potent antimicrobial activity.

Table 3: Structure-Activity Relationship in this compound

| Structural Component | Chemical Feature | Functional Role in Antimicrobial Activity |

|---|---|---|

| Cationic Head | Pyridinium Quaternary Ammonium | Provides positive charge for initial binding to anionic microbial membranes. |

| Hydrophobic Tail | C18 Stearoyl Chain | Penetrates and disrupts the lipid bilayer of the cell membrane. drugbank.com |

| Amphiphilic Nature | Combined Hydrophilic & Hydrophobic Parts | Enables surface activity and interaction with the membrane interface. |

Advanced Analytical Characterization and Methodological Validation for Steapyrium Chloride Research

Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment

The precise chemical structure and purity of Steapyrium chloride are confirmed through a combination of sophisticated spectroscopic and chromatographic methods. These techniques provide unambiguous evidence of the compound's identity and quantify any potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the elucidation of molecular structures. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm the arrangement of atoms within the molecule.

In ¹H NMR analysis, the signals corresponding to the pyridinium (B92312) protons are typically observed in the downfield region of the spectrum, generally between δ 8.5–9.5 ppm. The protons of the long alkyl chain appear as a series of signals in the upfield region, characteristically between δ 0.8–1.5 ppm. The specific chemical shifts and the splitting patterns of these signals provide definitive confirmation of the this compound structure. For instance, some analyses have identified quaternary ammonium (B1175870) signals at approximately δ 9.37 ppm and aromatic protons around δ 8.45 ppm.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon atoms of the pyridinium ring, the amide group, and the long alkyl chain each resonate at distinct chemical shifts, allowing for a complete structural assignment. This analytical method is consistent with the desired structure of this compound. google.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact molecular weight of this compound with a high degree of accuracy. This technique provides the elemental composition of the molecule, which serves as a crucial confirmation of its chemical formula. The precise mass measurement obtained from HRMS helps to distinguish this compound from other compounds with similar nominal masses, thereby verifying its identity.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for creating a detailed profile of any present impurities. A common method involves using a C18 column with a mobile phase gradient, such as acetonitrile (B52724) and water. By monitoring the elution profile with a UV detector, the purity of the compound can be quantified, often demonstrating a purity level greater than 99%. This method allows for the separation and quantification of starting materials, by-products, and degradation products, ensuring the quality of the final product.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Quantification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in the this compound molecule. The IR spectrum will exhibit distinct absorption bands corresponding to the stretching vibrations of the amide C=O group (around 1650 cm⁻¹) and the C-N bond within the pyridinium ring (around 1550 cm⁻¹). vulcanchem.com These spectral fingerprints confirm the presence of key structural motifs. Fourier Transform Infrared (FTIR) spectroscopy has also been noted as a relevant analytical technique. google.comgoogleapis.com

Ultraviolet-Visible (UV-Vis) spectroscopy can be used for the quantitative analysis of this compound in solutions. The compound exhibits UV absorption, and a wavelength of approximately 270 nm has been used to track its degradation. However, it has been noted that this compound does not absorb light in the UVA or UVB range. cir-safety.org

Quantitative Determination Methodologies for this compound and Related Ions

Accurate quantitative analysis is critical for formulation development and quality control. For this compound, this often involves determining the concentration of the active quaternary ammonium cation as well as the associated chloride anion.

Development and Validation of Potentiometric Titration Methods for Chloride Content in Formulations

Potentiometric titration is a robust and widely used method for the determination of chloride ions in various samples, including those containing surfactants like this compound. This technique offers an improvement over manual titration methods that rely on color indicators, as it provides more precise and operator-independent results. researchgate.net

The method typically involves the use of an auto-titrator equipped with a silver electrode or an ion-selective electrode and a reference electrode, such as a silver/silver chloride (Ag/AgCl) electrode. researchgate.netresearchgate.netnih.gov A standardized solution of silver nitrate (B79036) is used as the titrant. As the silver nitrate is added to the sample, it reacts with the chloride ions to form insoluble silver chloride precipitate. researchgate.net The endpoint of the titration is detected by a sharp change in the potential of the electrode system, which corresponds to the complete precipitation of the chloride ions.

Method validation for the potentiometric determination of chloride in surfactant solutions includes assessing parameters such as precision. Studies have shown that the relative standard deviation (%RSD) for this method can be well within acceptable limits, for instance, below 10%, demonstrating good precision. researchgate.net This automated method is simple, fast, and relatively inexpensive compared to other instrumental techniques. researchgate.net

For the broader class of quaternary ammonium compounds (QACs), potentiometric titration using an ionic surfactant electrode with sodium lauryl sulfate (B86663) as the titrant has been validated. researchgate.netnih.gov This approach has proven to be reproducible and accurate for regulatory purposes, with a wide quantitation range and high recovery rates for spiked samples. researchgate.netnih.gov

Ion Chromatography for Quantitative Analysis of Counterions

In a typical IC setup for chloride analysis, a sample containing this compound is introduced into the system. The separation is achieved on an ion-exchange column where the chloride ions are separated from other sample components. thermofisher.com Following separation, a conductivity detector is commonly employed to quantify the chloride ions. thermofisher.com To enhance sensitivity, a suppressor is often used to reduce the background conductivity of the eluent and increase the signal of the analyte. thermofisher.com

Methodological validation for the quantitative analysis of chloride using IC involves several key parameters:

Linearity: A calibration curve is generated by analyzing a series of standards with known chloride concentrations. The method's linearity is established if the response is directly proportional to the concentration over a defined range. researchgate.net

Accuracy: Accuracy is determined by spiking a sample matrix with a known amount of chloride and measuring the recovery. The percentage of recovery indicates how close the measured value is to the true value. researchgate.netresearchgate.net

Precision: Precision is assessed through repeatability (intra-assay precision) and intermediate precision. Repeatability is determined by multiple analyses of the same sample on the same day, while intermediate precision involves analyses on different days or by different analysts to assess the method's reproducibility. researchgate.netscispace.com The relative standard deviation (%RSD) is calculated, with lower values indicating higher precision. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov

Alternative methods for chloride determination include titration, which can be automated for increased precision, and spectrophotometric methods. researchgate.netbiolabo.fr However, IC is often preferred for its high accuracy and precision, especially for complex matrices. researchgate.net

Interactive Data Table: Typical Validation Parameters for Chloride Analysis by Ion Chromatography

| Parameter | Typical Acceptance Criteria | Example Finding |

| Linearity (Correlation Coefficient, r²) | > 0.99 | 0.999 |

| Accuracy (% Recovery) | 90-110% | 98.5% |

| Precision (% RSD) | < 5% | < 2% |

| LOD | Signal-to-noise ratio of 3:1 | 0.1 mg/L |

| LOQ | Signal-to-noise ratio of 10:1 | 0.3 mg/L |

Spectrophotometric Quantification Techniques

Spectrophotometric methods offer a simple, rapid, and cost-effective approach for the quantification of quaternary ammonium compounds like this compound, often through the formation of colored ion-pair complexes. scielo.br These techniques are based on the principle that the substance of interest absorbs light at a specific wavelength, and the amount of light absorbed is proportional to its concentration.

One common approach involves the reaction of the cationic this compound with an anionic dye to form an ion-associate. This complex can then be extracted into an organic solvent and its absorbance measured. scielo.br For instance, a method for the determination of cetylpyridinium (B1207926) chloride, a similar quaternary ammonium compound, utilizes the formation of an ion-associate with Orange II. scielo.br The resulting complex is floated at the interface of the aqueous and n-hexane phases, dissolved in methanol, and its absorbance is measured at 480 nm. scielo.br

Validation of a spectrophotometric method for this compound would include:

Wavelength of Maximum Absorbance (λmax): Determining the wavelength at which the analyte or its complex shows the highest absorbance to ensure maximum sensitivity. researchgate.net

Linearity and Range: Establishing the concentration range over which the Beer-Lambert law is obeyed, where absorbance is directly proportional to concentration. scielo.brresearchgate.net

Molar Absorptivity (ε): A measure of how strongly the analyte absorbs light at a particular wavelength. A higher molar absorptivity indicates greater sensitivity. scielo.br

Stability of the Colored Complex: Assessing the time for which the absorbance of the colored product remains stable is crucial for reliable measurements. researchgate.net

For the chloride counterion, a colorimetric method can be employed where chloride ions react with mercuric thiocyanate (B1210189) to release thiocyanate ions. These ions then react with ferric ions to produce a colored complex, which can be measured spectrophotometrically. biolabo.fr

Interactive Data Table: Example of Spectrophotometric Method Validation for a Quaternary Ammonium Compound

| Parameter | Example Value |

| λmax | 480 nm |

| Linear Range | 15-800 ng/mL |

| Correlation Coefficient (r²) | 0.9988 |

| Molar Absorptivity (ε) | 4.12 x 10⁵ L mol⁻¹ cm⁻¹ |

| Limit of Detection (LOD) | 10.8 ng/mL |

| Relative Standard Deviation (RSD) | 2.04% - 3.47% |

Standardization Protocols for High Purity Synthesis and Analytical Characterization

The synthesis of high-purity this compound is crucial for its application in research and various industries. Standardization of both the synthesis and the subsequent analytical characterization is essential to ensure batch-to-batch consistency and reliability.

Synthesis Protocols:

The synthesis of this compound typically involves the quaternization of a pyridine (B92270) derivative with a stearoyl-containing alkylating agent. A common route is the reaction of stearic acid with a suitable pyridinium derivative. Key standardized steps to achieve high purity include:

Reaction Conditions: The reaction is often carried out under anhydrous conditions to prevent hydrolysis of the ester linkage. The temperature and reaction time must be carefully controlled to ensure complete reaction and minimize side-product formation.

Purification: Purification is a critical step to remove unreacted starting materials and by-products. This is typically achieved through recrystallization from a suitable solvent, such as ethanol (B145695), or by column chromatography.

Chemoenzymatic Synthesis: For enhanced selectivity and milder reaction conditions, enzymatic catalysts like Candida antarctica lipase (B570770) B can be employed for the esterification steps in the synthesis pathway.

Analytical Characterization Protocols:

A suite of advanced analytical techniques should be used to confirm the identity, purity, and stability of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a gradient of acetonitrile and water is a standard protocol for determining the purity of this compound. scispace.com Purity is typically confirmed to be greater than 99%.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the chemical structure of the compound by identifying the characteristic signals of the quaternary ammonium group and aromatic protons.

Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the compound by determining its decomposition temperature.

Interactive Data Table: Standardized Analytical Characterization of this compound

| Technique | Purpose | Typical Parameters | Expected Result |

| HPLC | Purity Assessment | C18 column, acetonitrile/water gradient, UV detection | >99% purity |

| ¹H NMR | Structural Confirmation | 200 MHz, appropriate solvent | Signals corresponding to quaternary ammonium and aromatic protons |

| TGA | Thermal Stability | Heating under a controlled atmosphere | Decomposition temperature above 200°C |

Stability-Indicating Analytical Methods for Research Formulations

Stability-indicating analytical methods (SIAMs) are crucial for evaluating the stability of this compound in research formulations. These methods are designed to separate and quantify the intact active ingredient from its potential degradation products, thus providing a clear picture of the compound's stability under various environmental conditions. scispace.comcu.edu.egresearchgate.net

The development and validation of a SIAM typically involve forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light. scispace.comcu.edu.eg These studies help to generate potential degradation products and demonstrate the method's ability to resolve them from the parent compound. scispace.com

High-Performance Liquid Chromatography (HPLC) as a SIAM:

Reversed-phase HPLC is the most common technique for developing a stability-indicating method for compounds like this compound. scispace.comcu.edu.eg A typical HPLC method for this purpose would involve:

Column: A C18 column is often suitable for separating the nonpolar this compound from more polar degradation products. cu.edu.eg

Mobile Phase: The mobile phase is optimized to achieve good separation between the parent peak and any degradation peaks. A common mobile phase might consist of a mixture of acetonitrile, methanol, and a buffer solution. cu.edu.eg

Detection: UV detection at a wavelength where both the parent compound and its degradation products have significant absorbance is typically used. cu.edu.eg

Validation of the SIAM:

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. scispace.comcu.edu.eg Validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. scispace.com

Linearity, Accuracy, and Precision: As described in previous sections.

Robustness: The ability of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. scispace.com

Interactive Data Table: Example of Forced Degradation Study for a Quaternary Ammonium Compound

| Stress Condition | Duration | Degradation Observed |

| 1M HCl | 2 hours at 80°C | Significant degradation |

| 1M NaOH | 2 hours at 80°C | Significant degradation |

| 3% H₂O₂ | 10 hours | Moderate degradation |

| Thermal (100°C) | 6 hours | Minor degradation |

| Photolytic | 24 hours | Negligible degradation |

Research Applications and Innovative Formulations Involving Steapyrium Chloride

Academic Research in Cosmetic Science Formulations

In cosmetic science, research involving Steapyrium chloride focuses on leveraging its physicochemical properties to enhance the performance and stability of hair and skin care products. As a cationic surfactant, it is particularly valued in hair care for its ability to interact with the negatively charged surface of the hair shaft, delivering conditioning and antistatic effects. monsachemical.comulprospector.com

Investigation of Antistatic Agent Performance in Hair Care Systems

This compound is primarily recognized for its role as an effective antistatic agent in hair care formulations such as conditioners, rinses, and shampoos. mdpi.comcosmeticsinfo.org Static electricity in hair is generated by friction, which causes the hair fibers to repel each other, leading to "fly-away" hair. As a quaternary ammonium (B1175870) salt, this compound possesses a positive charge that neutralizes the negative charges that build up on the hair surface. monsachemical.comcertifiedcosmetics.com

The mechanism of action involves the adsorption of the cationic this compound molecules onto the hair shaft. This process forms a thin, smooth film on the cuticles, which not only dissipates electrical charge but also reduces friction between hair strands, making the hair easier to comb and manage. ulprospector.comcertifiedcosmetics.com Research in this area evaluates the efficacy of such cationic surfactants by measuring the reduction in combing forces and the decay of static charge. The performance of these agents is often linked to their molecular structure, particularly the length of the alkyl chains. Cationic surfactants with longer carbon chains, such as the stearyl (C18) group in this compound, are known to provide substantial conditioning and antistatic effects. monsachemical.com

Table 1: Performance Attributes of this compound as a Hair Care Antistatic Agent

| Performance Metric | Mechanism of Action | Observed Benefit in Formulations |

| Static Reduction | Neutralizes negative electrical charges on the hair surface through cationic adsorption. | Prevents or inhibits the buildup of static electricity, reducing "fly-away" hair. ulprospector.commdpi.com |

| Reduced Friction | Forms a lubricating film on the hair cuticle, lowering the coefficient of friction. | Eases both wet and dry combing, reducing mechanical damage to the hair. monsachemical.com |

| Surface Conditioning | The positively charged head group binds to the hair, while the fatty alkyl tail provides a smoothing effect. | Improves hair softness, shine, and overall manageability. monsachemical.com |

Evaluation of Preservative Capabilities in Personal Care Product Formulations

This compound also functions as an antimicrobial agent, enabling its use as a preservative in personal care products. mdpi.comwikipedia.org Preservatives are essential components in cosmetic formulations, particularly those containing water, to prevent product spoilage and protect consumers from potential infections by inhibiting the growth of bacteria, yeast, and mold. certifiedcosmetics.combasf.com

The evaluation of a preservative's efficacy is conducted through standardized challenge tests, such as the ISO 11930 method. certifiedcosmetics.comcertifiedcosmetics.comchemleg.com In these tests, a cosmetic product is intentionally inoculated with a specific cocktail of microorganisms. The preservative system's effectiveness is determined by monitoring the decline in the microbial population over a set period. asean.orgmsl.io As a quaternary ammonium compound, this compound exerts its antimicrobial effect by disrupting the cell membranes of microorganisms. cosmeticsinfo.org It is used in cosmetic products at concentrations typically at or below 5.0%. echemi.com

Table 2: Standard Microorganisms for Preservative Efficacy Testing (Challenge Test)

| Microorganism Type | Species | Rationale for Inclusion |

| Gram-negative Bacteria | Pseudomonas aeruginosa | Common environmental contaminant, known for resistance. |

| Gram-negative Bacteria | Escherichia coli | Indicator of fecal contamination. |

| Gram-positive Bacteria | Staphylococcus aureus | Common skin commensal and potential pathogen. |

| Yeast | Candida albicans | Opportunistic yeast found on skin and mucous membranes. |

| Mold | Aspergillus brasiliensis | Common environmental mold, resistant spore-former. |

This table represents typical microorganisms used in standard challenge tests like ISO 11930 to evaluate the efficacy of preservatives like this compound. certifiedcosmetics.commsl.io

Research into Enhanced Hair Manageability and Scalp Condition Attributes

The conditioning properties of this compound directly contribute to enhanced hair manageability. By forming a film on the hair surface, it smooths down the cuticles, which improves softness and shine and makes the hair feel more lubricated. monsachemical.comglobalgrowthinsights.com This effect is particularly beneficial for damaged hair, where the increased negative charge density allows for stronger adsorption of the cationic conditioner. ulprospector.comcertifiedcosmetics.com

While direct research on this compound's effect on scalp condition is limited, its antimicrobial properties are relevant. The scalp is host to a complex microbiome, and an imbalance, such as an overgrowth of certain yeasts like Malassezia, can lead to conditions like dandruff and associated inflammation. basf.comnih.gov Research has shown that quaternary ammonium compounds can exhibit antimicrobial activity against microorganisms responsible for dandruff. nih.gov A healthy scalp environment is crucial for supporting healthy hair growth. jcadonline.com By controlling the growth of potentially problematic microorganisms, antimicrobial ingredients like this compound could theoretically contribute to maintaining a healthier scalp condition, although this is an area that requires more specific research. basf.comnih.gov

Biomedical and Pharmaceutical Formulation Research

The application of this compound in biomedical and pharmaceutical research is not as well-documented as its use in cosmetics. However, its chemical nature as a quaternary ammonium compound (QAC) places it within a class of substances with known antimicrobial and physicochemical properties that are relevant to pharmaceutical science.

Development and Assessment of Topical Antimicrobial Preparations

Quaternary ammonium compounds are a well-established class of topical antiseptics due to their broad-spectrum antimicrobial activity. nih.gov Their cationic structure allows them to interact with and disrupt the negatively charged cell membranes of bacteria and fungi, leading to cell lysis and death. While specific QACs like benzalkonium chloride and cetylpyridinium (B1207926) chloride are widely used and studied in topical antiseptic formulations, dedicated research on this compound for this purpose is not prevalent. nih.govnih.gov

Studies on other QACs have established their efficacy in reducing microbial loads on the skin. nih.gov For instance, research on cetylpyridinium chloride has demonstrated significant antimicrobial activity against various oral bacteria, with minimum inhibitory concentration (MIC) values indicating its potency. nih.govnih.gov Such data provides a framework for how a compound like this compound could be assessed for similar applications, although its specific efficacy and suitability would need to be determined through dedicated in vitro and in vivo studies.

Table 3: General Antimicrobial Profile of Quaternary Ammonium Compounds (QACs)

| Characteristic | Description | Relevance to Topical Preparations |

| Mechanism of Action | Disruption of microbial cell membrane integrity. | Broad-spectrum activity against bacteria and fungi. |

| Spectrum of Activity | Generally more effective against Gram-positive bacteria than Gram-negative bacteria; also effective against some fungi and viruses. | Potential for use in skin cleansers, wound care, and antiseptic rinses. |

| Formulation Attributes | Cationic nature can lead to interactions with anionic ingredients in formulations. | Requires careful formulation to maintain stability and efficacy. |

Role as an Excipient and Preservative in Pharmaceutical Drug Delivery Systems

In pharmaceuticals, an excipient is any substance other than the active pharmaceutical ingredient (API) that is included in a formulation to aid in the manufacturing process, protect, support, or enhance stability, or improve bioavailability. nih.gov Preservatives are a critical category of excipients used to prevent microbial contamination in multi-dose formulations. patsnap.com

The documented primary role of this compound is as a preservative in cosmetic and personal care products, a function that is analogous to its potential use as an excipient in topical pharmaceutical preparations. cosmeticsinfo.org However, there is a lack of significant published research demonstrating the use of this compound in other pharmaceutical excipient roles, such as a solubilizer, emulsifier, or penetration enhancer in drug delivery systems. While some suppliers may categorize it under pharmaceutical intermediates, its application appears to be predominantly within the cosmetics sector. echemi.com The use of any compound as a pharmaceutical excipient would require extensive toxicological data and regulatory review to establish its safety and compatibility with the API and other components of the drug product. patsnap.com

Utilization of this compound as a Chemical Reagent and Standard in Laboratory Studies

The utility of a chemical compound as a reagent or standard in a laboratory setting is contingent on its purity, stability, and specific chemical properties that lend themselves to analytical techniques. While this compound is a well-characterized compound within the cosmetic industry, its use as a general chemical reagent or a certified analytical standard in laboratory studies is not well-documented in publicly available scientific literature.

Quaternary ammonium compounds, as a class, can be used as ion-pairing reagents in analytical techniques like High-Performance Liquid Chromatography (HPLC). chromatographyonline.comtcichemicals.com In this application, they are added to the mobile phase to form a neutral ion-pair with a charged analyte, thereby increasing its retention on a non-polar stationary phase. tcichemicals.com This allows for the separation and quantification of ionic or highly polar substances. lobachemie.com However, there is no specific mention in the reviewed literature of this compound being used for this purpose. Typically, smaller, more volatile quaternary ammonium salts are preferred for such applications, especially when mass spectrometry is used for detection. welch-us.com

For a compound to be used as an analytical standard, it must be of high purity and be accompanied by a certificate of analysis that details its identity and concentration. While this compound is available commercially, it is not typically marketed as a certified reference material for analytical chemistry purposes. The analysis and quantification of this compound in cosmetic formulations would likely involve chromatographic methods such as HPLC or Thin-Layer Chromatography (TLC), where a well-characterized sample of this compound would be used to create a standard curve for quantification. cu.edu.egnih.gov

Exploration of Synergistic Effects with Co-Formulated Chemical Agents and Emulsifiers

In the formulation of cosmetic and personal care products, ingredients are rarely used in isolation. The final properties of a product are often the result of complex interactions between its various components. The exploration of synergistic effects, where the combined effect of two or more ingredients is greater than the sum of their individual effects, is a key aspect of formulation science.

This compound, with its cationic nature and long alkyl chain, is likely to exhibit synergistic interactions with other commonly used cosmetic ingredients, although specific studies quantifying these effects for this compound are limited.

One area of potential synergy is in the thickening and stabilizing of emulsions. Cationic surfactants like this compound can interact with fatty alcohols, such as cetyl alcohol and stearyl alcohol, to form a lamellar gel network in the aqueous phase of an emulsion. This network structure can significantly increase the viscosity and stability of the formulation. The combination of a cationic surfactant and a fatty alcohol can create a more robust and stable emulsion than either ingredient could achieve on its own.

Another potential area of synergy is in hair conditioning. This compound is used in hair care products for its antistatic and conditioning properties. cosmeticsinfo.org When co-formulated with other conditioning agents, such as silicones (e.g., dimethicone, amodimethicone) or cationic polymers (e.g., polyquaternium-10), a synergistic effect on hair feel and performance can be expected. The this compound can deposit on the negatively charged hair surface, neutralizing the charge and providing a foundation for other conditioning agents to adhere to, resulting in enhanced smoothness, detangling, and shine. nih.govnyscc.org

It is important to note that while these synergistic effects are plausible based on the chemical nature of this compound and general formulation principles, further research is needed to specifically quantify these interactions and optimize formulations for maximum benefit.

Comparative Research and Environmental Considerations for Steapyrium Chloride

Comparative Efficacy and Safety Research with Analogous Cationic Surfactants

Benchmarking against Benzalkonium Chloride and Lapyrium Chloride Analogs

Steapyrium chloride, a quaternary ammonium (B1175870) compound (QAC), is primarily utilized in personal care products for its conditioning and antistatic properties, while also possessing moderate antimicrobial activity. cosmeticsinfo.org When benchmarked against other common cationic surfactants, distinct profiles in efficacy and application emerge.

Benzalkonium chloride is noted for its high antimicrobial activity, making it a prevalent ingredient in disinfectants and antiseptics. In contrast, this compound's antimicrobial action is considered more moderate, positioning it as a milder alternative suitable for cosmetic and pharmaceutical applications where harsh disinfection is not the primary goal. Lapyrium chloride, which is structurally similar to this compound, also exhibits moderate antimicrobial activity and is frequently used in hair care products. The milder nature of this compound makes it a preferred choice for personal care products intended for sensitive applications, as it is associated with less irritation potential than compounds like Benzalkonium chloride.

Table 1: Comparative Profile of Cationic Surfactants

| Feature | This compound | Benzalkonium Chloride | Lapyrium Chloride |

|---|---|---|---|

| Antimicrobial Activity | Moderate | High | Moderate |

| Primary Use | Cosmetics, Pharmaceuticals | Disinfectants, Antiseptics | Hair Care Products |

| Irritation Potential | Low | Higher potential for irritation | Data often grouped with this compound cosmeticsinfo.org |

Evaluation of Biocompatibility and Irritation Potential in Comparative Studies

The biocompatibility of cationic surfactants is a critical factor in their application, with irritation potential being a key differentiator. Cationic surfactants as a class are generally considered to be as irritating as, and more cytotoxic than, anionic surfactants. nih.gov However, significant variability exists within the class.

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound, often evaluating it alongside the structurally similar Lapyrium chloride. cosmeticsinfo.orgcir-safety.org These assessments provide specific data on its irritation potential. In studies on rabbits, a 1.0% solution of this compound produced only very slight dermal irritation on both abraded and intact skin. cir-safety.org In contrast, a 50% solution of Lapyrium chloride resulted in slight to moderate erythema (redness) under occlusive patch conditions. cosmeticsinfo.orgcir-safety.org For ocular irritation, a 1.0% this compound solution was found to be very slightly irritating to rabbit eyes. cir-safety.org Furthermore, in a repeat insult patch test on 164 human subjects, this compound tested at 100% concentration was found to be neither an irritant nor a sensitizer (B1316253). cir-safety.org This low irritation profile contrasts with more potent QACs like Benzalkonium chloride, which is known to have a higher potential for causing irritation.

Table 2: Irritation Potential Findings from the Cosmetic Ingredient Review (CIR)

| Test Type | Compound | Concentration | Result |

|---|---|---|---|

| Dermal Irritation (Rabbit) | This compound | 1.0% | Very slight irritation cir-safety.org |

| Dermal Irritation (Rabbit, Occluded) | Lapyrium Chloride | 50% | Slight to moderate erythema cosmeticsinfo.orgcir-safety.org |

| Ocular Irritation (Rabbit) | This compound | 1.0% | Very slight irritation cir-safety.org |

| Human Repeat Insult Patch Test | this compound | 100% | Not an irritant or sensitizer cir-safety.org |

Assessment of Formulation Compatibility with Diverse Chemical Ingredients

The utility of this compound in cosmetic and personal care products is partly due to its compatibility with a range of other chemical ingredients. As a cationic surfactant, it can be formulated with various components such as preservatives, fragrances, and chelating agents. google.com Its role as an antistatic agent and conditioner in hair care products, or as a cleanser in skin preparations, necessitates its compatibility with other formulation constituents like fatty alcohols (e.g., cetearyl alcohol). cosmeticsinfo.orggoogleapis.com

However, a notable gap in publicly available research is the lack of extensive physicochemical data, such as solubility and melting point, which can hinder formulation optimization. While it is used in complex mixtures, specific quantitative data on its compatibility limits or potential interactions with a wide array of cosmetic ingredients is not extensively documented in scientific literature. google.com The chemical nature of QACs means they can interact with anionic substances, which must be considered during formulation to avoid precipitation or inactivation.

Environmental Fate and Ecotoxicological Research of Quaternary Ammonium Compounds Including this compound

Persistence and Distribution Mechanisms in Aquatic and Terrestrial Environments

Quaternary ammonium compounds (QACs), including this compound, are released into the environment primarily through "down-the-drain" disposal of consumer and commercial products, entering wastewater treatment systems. researchgate.netutadeo.edu.conih.gov While wastewater treatment plants (WWTPs) can remove a high percentage of QACs, they are not eliminated completely, leading to their detection in wastewater effluent, surface waters, and sediments. nih.govrsc.org The worldwide average concentration of QACs has been reported to be around 500 µg/L in domestic wastewater, 50 µg/L in treated effluents, and 40 µg/L in surface water. rsc.orgresearchgate.net

The persistence of QACs in the environment varies depending on the compound's structure and local environmental conditions. nih.gov While they are susceptible to aerobic biodegradation and indirect photolysis, these degradation pathways are often limited by the strong tendency of QACs to sorb to solid particles. nih.govacs.org This sorption to sludge and sediments reduces their bioavailability for microbial degradation. nih.govresearchgate.net Consequently, QACs are frequently detected in aquatic sediments at concentrations higher than in the surrounding water. rsc.org They have also been found in soil, particularly from the application of biosolids from wastewater treatment, and in indoor dust, where they can adsorb to airborne particles. nih.govacs.org

Table 3: Typical Environmental Concentrations of Quaternary Ammonium Compounds (QACs)

| Environmental Compartment | Typical Concentration Range |

|---|---|

| Wastewater Influent | 10-100s of µg/L nih.govhnu.edu.cn |

| Wastewater Effluent | Generally < 1 µg/L up to tens of µg/L nih.govrsc.org |

| Surface Water | Generally < 1 µg/L nih.gov |

| Sediment / Sludge | Up to hundreds of mg/kg (dry weight) nih.govhnu.edu.cn |

| Indoor Dust | 1.95 to 531 µg/g nih.gov |

Adsorption and Desorption Dynamics with Environmental Matrices (e.g., sediments, dust)

The environmental behavior of QACs is dominated by their strong affinity for adsorption to negatively charged surfaces. acs.org Due to their permanent positive charge, QACs readily bind to environmental matrices such as wastewater biosolids, sediment, soil, and dust through electrostatic and hydrophobic interactions. researchgate.netutadeo.edu.conih.govscirp.org This high sorption tendency is a key factor in their distribution, leading to their accumulation in solid phases rather than remaining dissolved in water. utadeo.edu.conih.gov

The degree of adsorption is influenced by several factors. A key structural feature is the length of the alkyl chain; QACs with longer alkyl chains exhibit a greater tendency to adsorb to sludge and sediment. researchgate.nethnu.edu.cn The nature of the environmental matrix, such as the total organic carbon (TOC) content and the presence of clay minerals in soil and sediment, also plays a significant role, with higher QAC concentrations often found in TOC-rich sediments. researchgate.netacs.org Desorption, the process by which QACs are released back into the water, is generally limited but can be influenced by environmental conditions like pH. researchgate.netnih.gov For instance, while some QACs show minimal desorption, others can exhibit increased desorption at higher pH levels. researchgate.netnih.gov This strong binding to solids mitigates the ecotoxicity of QACs in the water column but makes sediments and soils a long-term reservoir for these compounds. utadeo.edu.conih.gov

Table 4: Factors Influencing the Adsorption and Desorption of QACs

| Factor | Influence on Adsorption/Desorption |

|---|---|

| Alkyl Chain Length | Longer chains increase the tendency for adsorption. researchgate.nethnu.edu.cn |

| Organic Carbon Content | Higher adsorption observed in matrices with high Total Organic Carbon (TOC). researchgate.net |

| Matrix Type | Strong affinity for sludge, sediments, soils, and dust due to negative surface charges. researchgate.netutadeo.edu.coscirp.org |

| pH | Can influence desorption; for some QACs, desorption increases at higher pH. researchgate.netnih.gov |

Bioaccumulation Potential and Biotransformation Pathways

Bioaccumulation Potential

Generally, QACs are not considered to be appreciably bioaccumulative. nih.gov Their toxicity to aquatic organisms is typically attributed to the disruption of membrane surfaces by the cationic surfactant properties, rather than accumulation within the organism's tissues. industrialchemicals.gov.au The long alkyl chains of QACs interact with the negatively charged cell membranes of microorganisms and aquatic life, which can disrupt membrane integrity. industrialchemicals.gov.au

Biotransformation Pathways

The primary route for the environmental release of this compound is through wastewater, as it is a common ingredient in rinse-off products like shampoos and conditioners. ewg.orgca.govindustrialchemicals.gov.au A significant portion of QACs are removed during wastewater treatment processes, with reports of up to 90% reduction in the water phase. mst.dk This removal is a result of both adsorption to sludge and microbial degradation. nih.gov

Laboratory tests have shown that many QACs are biodegradable under ideal aerobic and anaerobic conditions. ca.govmst.dk However, there is evidence that certain QACs can persist in the environment after wastewater treatment and have been detected in surface water and sediment. ca.gov The degradation of this compound can occur through hydrolysis of its ester linkage under certain pH conditions. The complete biotransformation would involve the microbial breakdown of the stearyl chain and the pyridinium (B92312) ring structure.

Table 1: Environmental Characteristics of Quaternary Ammonium Compounds (QACs) Relevant to this compound

| Characteristic | Finding | Implication for this compound |

|---|---|---|

| Bioaccumulation | QACs are generally not considered significantly bioaccumulative. nih.gov Toxicity is primarily from membrane disruption. industrialchemicals.gov.au | The risk from bioaccumulation is likely low, with the main concern being direct ecotoxicity. |

| Environmental Fate | Strong adsorption to sediment, soil, and wastewater sludge. ca.govmass.gov | Lower bioavailability in the water column but potential for accumulation in solid environmental matrices. |

| Removal in WWTPs | High removal rates (e.g., 90%) reported for some QACs through adsorption and biodegradation. nih.govmst.dk | A primary pathway for mitigating release into surface waters. |

| Biodegradation | Biodegradable under certain laboratory conditions, but some persistence observed in the environment. ca.govmst.dk | May not fully degrade, leading to low-level presence in aquatic systems. |

Ecological Risk Analysis and Environmental Impact Assessments

An ecological risk assessment evaluates the likelihood that adverse ecological effects may occur from exposure to a stressor, such as a chemical compound. epa.gov This process involves characterizing exposure and ecological effects to determine risk. epa.gov For chemicals like this compound, this assessment focuses on its journey into the environment, typically via wastewater treatment plant (WWTP) effluent, and its potential toxicity to aquatic and terrestrial organisms. nih.gov

Ecological Effects

QACs as a class are known to be toxic to a range of aquatic organisms, including algae, invertebrates, and fish. ca.govnih.gov Algae and invertebrates are often the most sensitive. industrialchemicals.gov.au The toxicity of mono-alkyl QACs generally increases with the length of the alkyl chain. industrialchemicals.gov.au Given that this compound contains a long C18 stearyl chain, this suggests a potential for significant ecotoxicity. cir-safety.org The mechanism of this toxicity is the disruption of cell membranes. mst.dk

For example, ecotoxicity data for benzalkonium chlorides (BACs), another group of QACs, show 50% effective concentrations (EC50s) for algae as low as 14 µg/L. nih.gov While specific toxicity thresholds for this compound are not widely documented in the reviewed literature, the data on similar long-chain QACs indicate a high potential for aquatic toxicity. nih.govindustrialchemicals.gov.au

Exposure Assessment and Risk Characterization

Environmental exposure is estimated by predicting the environmental concentration (PEC) of the substance, often in aquatic systems receiving WWTP effluent. europa.eu This is then compared to the predicted no-effect concentration (PNEC), which is derived from ecotoxicity data. europa.eu The ratio between these two values (PEC/PNEC) is the risk quotient (RQ), which indicates the likelihood of adverse effects. europa.eu

While a specific, comprehensive ecological risk assessment for this compound was not found in the search results, assessments for the broader QAC class are available. These assessments note that while QACs are toxic, their strong binding to organic matter reduces their bioavailability and thus their effective concentration in the water column. industrialchemicals.gov.auresearchgate.net However, even with this mitigation, concentrations of some QACs in surface water have been found to exceed toxicity thresholds in certain cases. ca.gov The use of QACs in disinfecting products increased significantly during the COVID-19 pandemic, leading to concerns about increased environmental loads and potential impacts. ca.govnih.govresearchgate.net

Table 2: Summary of Ecological Risk Factors for this compound

| Risk Factor | Description | Source(s) |

|---|---|---|

| Hazard Identification | Classified as a quaternary ammonium salt with potential for ecotoxicity, particularly to aquatic life. | ewg.orgca.gov |

| Primary Release Pathway | Discharge into wastewater from the use of personal care products. | industrialchemicals.gov.aumst.dk |

| Toxicity Mechanism | Cationic surfactant activity disrupts cellular membranes of microorganisms and aquatic organisms. | industrialchemicals.gov.aumst.dk |

| Most Sensitive Organisms | Algae and invertebrates are generally most sensitive to QACs. | industrialchemicals.gov.au |

| Mitigating Factors | High rate of removal in wastewater treatment plants and strong sorption to sediment, reducing bioavailability in water. | nih.govmst.dkresearchgate.net |

| Aggravating Factors | Potential for persistence and accumulation in sediments and sludge; increased usage can elevate environmental concentrations. | ca.govnih.gov |